2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol
Overview
Description
2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound acts as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and other neurological disorders. It has also been shown to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant properties and to reduce anxiety and depression-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol in lab experiments is its potential application in the field of medicine. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the study of 2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol. One direction is to further investigate the mechanism of action of this compound and its potential use in treating neurological disorders. Another direction is to explore the synthesis of analogs of this compound to improve its efficacy and reduce its side effects. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
Scientific Research Applications
2-[1-(3,4-difluorobenzyl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol has been the subject of various scientific research studies due to its potential application in the field of medicine. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in treating depression, anxiety, and other neurological disorders.
properties
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]-4-(quinoxalin-5-ylmethyl)piperazin-2-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N4O/c23-19-5-4-16(12-20(19)24)13-28-10-9-27(15-18(28)6-11-29)14-17-2-1-3-21-22(17)26-8-7-25-21/h1-5,7-8,12,18,29H,6,9-11,13-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIHQPNXDXVYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=C3C(=CC=C2)N=CC=N3)CCO)CC4=CC(=C(C=C4)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,4-Difluorobenzyl)-4-(quinoxalin-5-ylmethyl)piperazin-2-yl]ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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